Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a triazolopyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a thioether-linked butanoate ester. This structure positions it within a class of bioactive molecules where the triazolopyridazine scaffold is often leveraged for its ability to interact with biological targets such as enzymes or receptors . The pyridine ring at position 3 may enhance binding specificity, while the thioether and ester groups influence solubility and metabolic stability . Such compounds are frequently explored in drug discovery, particularly as kinase inhibitors, epigenetic modulators, or antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-12(16(22)23-4-2)24-14-6-5-13-18-19-15(21(13)20-14)11-7-9-17-10-8-11/h5-10,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKTTXQANAXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=NC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring. The final step involves the esterification of the butanoate group.
Formation of Triazole Ring: This step often involves the reaction of a hydrazine derivative with a nitrile compound under acidic or basic conditions to form the triazole ring.
Introduction of Pyridazine Ring: The triazole intermediate is then reacted with a suitable diene or dienophile to form the pyridazine ring through a cycloaddition reaction.
Esterification: The final step involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, mild to moderate temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the ester group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, triazole derivatives have been shown to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways related to growth and survival .
2. Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies have reported effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The compound's ability to disrupt microbial cell membranes is believed to be a key factor in its antimicrobial action .
3. Enzyme Inhibition
The compound's structural characteristics allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition can potentially lead to therapeutic effects in conditions such as gout and hyperuricemia .
Case Studies
Several case studies highlight the applications of Ethyl 2...:
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis induction mechanisms.
- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, Ethyl 2... showed superior activity against resistant strains of bacteria.
- Enzyme Inhibition : Research involving enzyme kinetics revealed that the compound effectively inhibited xanthine oxidase with an IC50 value comparable to established inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Pyridine vs. Phenyl Substituents: Replacing the phenyl group in Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate with pyridin-4-yl likely enhances hydrogen-bonding capacity, improving target engagement in enzyme-binding pockets.
Thioether vs. Sulfonyl/Oxygen Linkers : The thioether group in the target compound may confer greater metabolic stability compared to sulfonyl (e.g., I-6373 ) or ether linkages, which are more prone to oxidation.
Ester Variations: The ethyl butanoate chain offers intermediate lipophilicity compared to bulkier benzoate esters (e.g., I-6230 ), balancing cell permeability and aqueous solubility.
Biological Activity
Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridazine derivatives , characterized by a unique thioether linkage and a pyridine moiety. Its structural formula can be represented as follows:
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it interacts with the c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The inhibition of c-Met kinase can lead to reduced tumor growth and metastasis .
- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been evaluated against various pathogens and demonstrated effectiveness comparable to established antimicrobial agents .
- Cytotoxicity : The compound exhibits cytotoxic effects against multiple cancer cell lines. Notably, it has shown IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
In Vitro Studies
In vitro studies have provided insights into the biological activity of this compound:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| HeLa | 2.73 ± 0.33 | c-Met inhibition |
The above data indicates that the compound effectively inhibits cancer cell proliferation through targeted enzyme inhibition .
Comparative Studies
When compared to other triazolopyridazine derivatives, this compound exhibits unique properties:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| Compound 12e | c-Met inhibitor | 0.090 |
| Ethyl 2... | Antibacterial | Varies |
| Similar Derivative | Anticancer | Varies |
This comparison highlights its potential as a versatile therapeutic agent with both anticancer and antimicrobial properties .
Case Studies
Several case studies have documented the efficacy of this compound:
- Cancer Treatment : In a study involving A549 cells treated with the compound, researchers observed significant apoptosis induction and cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits growth but also triggers programmed cell death .
- Antimicrobial Efficacy : Another study evaluated the compound against various bacterial strains and fungi, demonstrating broad-spectrum activity that positions it as a candidate for new antimicrobial drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
